molecular formula C34H28FeO2P2 B1384703 Ferrocene, 1,1'-bis(diphenylphosphinyl)- CAS No. 32660-24-5

Ferrocene, 1,1'-bis(diphenylphosphinyl)-

Cat. No. B1384703
CAS RN: 32660-24-5
M. Wt: 586.4 g/mol
InChI Key: CSCOLJZENYWZRC-UHFFFAOYSA-N
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Description

1,1’-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf, is an organophosphorus compound . It is widely used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines such as 1,2-bis(diphenylphosphino)ethane (dppe) .


Synthesis Analysis

This compound is commercially available . It can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . Many related ligands can be made in this way .


Molecular Structure Analysis

The molecular formula of dppf is C34H28FeP2 . The structure of dppf includes a ferrocene core with two diphenylphosphino groups attached to the cyclopentadienyl rings . The Fe center is typically not involved in the behavior of the ligand .


Chemical Reactions Analysis

Dppf readily forms metal complexes . The palladium derivative, (dppf)PdCl2, which is popular for palladium-catalyzed coupling reactions, is prepared by treating dppf with the acetonitrile or benzonitrile adducts of palladium dichloride . Substitution of the phenyl substituents in dppf leads to derivatives with modified donor-acceptor properties at the phosphorus atoms .


Physical And Chemical Properties Analysis

Dppf has a molar mass of 554.391 g/mol . It has a melting point of 181 to 183 °C . The compound is toxic .

Scientific Research Applications

Coordination Chemistry

1,1'-Bis(diphenylphosphino)ferrocene demonstrates extensive coordination chemistry with transition metals. Its structural parameters in mono-, bi-, and polynuclear species are significant, indicating potential applications in various chemical syntheses and industrial processes (Bandoli & Dolmella, 2000).

Material Synthesis

The compound plays a crucial role in the synthesis and development of 21st-century materials. It is used in catalytic systems for the production of functional macromolecules, such as dyes, OLED components, and conducting polymers. Its unique structural properties contribute to stabilizing various ground and transition states in metal-catalyzed coupling reactions (Young, Chien, & Hor, 2012).

Electrochemical Studies

1,1'-Bis(diphenylphosphino)ferrocene is integral in studying the oxidative electrochemistry of various ligands and transition metal compounds. Its steric properties and electron-donating ability make it suitable for understanding the electrochemical behaviors of metal complexes and chalcogenides (Mandell et al., 2010).

Redox Behavior

The compound's one-electron oxidation leads to more stable ferrocenium congeners compared to the unsubstituted ion. This stability is crucial in understanding redox chemistry and developing stable redox-active compounds for various applications (Zanello et al., 2001).

Safety And Hazards

Dppf is toxic if swallowed and very toxic in contact with skin . It is irritating to eyes, respiratory system, and skin . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Dppf is increasingly being used in the synthesis and matrix of 21st-century materials . It may contribute desirable mechanical or electronic functionality as a bridging or chelating component in a coordination array, metallocycle, or larger supramolecular assembly . Dppf containing materials have been designed with diverse functions from cooperative luminescence to host–guest complexation . It is likely that this ubiquitous lab companion will increasingly find its way into the fabric or processing of future functional molecular materials .

properties

IUPAC Name

[cyclopenta-1,3-dien-1-yl(phenyl)phosphoryl]benzene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14OP.Fe/c2*18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCOLJZENYWZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28FeO2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene, 1,1'-bis(diphenylphosphinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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